molecular formula C22H17FN2O2 B3529991 N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

Cat. No. B3529991
M. Wt: 360.4 g/mol
InChI Key: BCPJUNAXSHCFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide, also known as DMFBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. DMFBA is a fluorescent molecule that has been used as a probe for studying protein-protein interactions, enzyme kinetics, and cellular signaling pathways.

Scientific Research Applications

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has been used as a fluorescent probe to study protein-protein interactions, enzyme kinetics, and cellular signaling pathways. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide can be used to label proteins and monitor their interactions with other proteins in real-time. It has been used to study the interactions between transcription factors and DNA, as well as the interactions between enzymes and their substrates. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has also been used to study the activation of signaling pathways in cells, such as the MAPK pathway and the PI3K pathway.

Mechanism of Action

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is a fluorescent molecule that undergoes a conformational change upon binding to its target protein. This conformational change results in a change in the fluorescence intensity of N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide, which can be measured using a fluorescence spectrometer. The binding of N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide to its target protein can be reversible or irreversible, depending on the strength of the interaction between the two molecules.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has been shown to have minimal toxicity in vitro and in vivo. It does not affect cell viability or proliferation at concentrations used for labeling proteins. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has been used to label proteins in various cell types, including cancer cells, neurons, and immune cells. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide labeling does not affect the function of the labeled proteins, as shown by functional assays.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and label proteins in live cells. It has a high fluorescence quantum yield, which allows for sensitive detection of protein-protein interactions. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide labeling is reversible, which allows for dynamic monitoring of protein interactions over time. However, N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has some limitations in lab experiments. It requires the use of a fluorescence spectrometer for detection, which may not be available in all labs. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide labeling may also interfere with the function of some proteins, particularly those that are highly sensitive to changes in their environment.

Future Directions

There are several future directions for N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide research. One area of research is the development of new N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide derivatives with improved properties, such as increased fluorescence intensity or specificity for certain proteins. Another area of research is the application of N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide in vivo, for example, in animal models of disease. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide could be used to monitor protein-protein interactions in real-time in vivo, which could provide insights into disease mechanisms and potential therapeutic targets. Finally, N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide could be used in high-throughput screening assays to identify new drugs that target specific protein-protein interactions.

properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2/c1-13-7-8-15(11-14(13)2)22-25-19-12-16(9-10-20(19)27-22)24-21(26)17-5-3-4-6-18(17)23/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPJUNAXSHCFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide
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N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

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